molecular formula C11H16N2O2 B13271410 (Butan-2-yl)[(4-nitrophenyl)methyl]amine

(Butan-2-yl)[(4-nitrophenyl)methyl]amine

Cat. No.: B13271410
M. Wt: 208.26 g/mol
InChI Key: TZTASTZZQIKQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)[(4-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound consists of a butan-2-yl group attached to a [(4-nitrophenyl)methyl]amine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(4-nitrophenyl)methyl]amine typically involves the reaction of butan-2-amine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(4-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Corresponding nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(Butan-2-yl)[(4-nitrophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(4-nitrophenyl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)[(4-aminophenyl)methyl]amine: Similar structure but with an amino group instead of a nitro group.

    (Butan-2-yl)[(4-methoxyphenyl)methyl]amine: Contains a methoxy group instead of a nitro group.

    (Butan-2-yl)[(4-chlorophenyl)methyl]amine: Features a chloro group instead of a nitro group.

Uniqueness

(Butan-2-yl)[(4-nitrophenyl)methyl]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H16N2O2/c1-3-9(2)12-8-10-4-6-11(7-5-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

TZTASTZZQIKQRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.